Anticancer Potency Differentiation: Class-Level Inference from a Structurally Proximal Benzofuran–Oxadiazole Series with Variable Substituents
No direct head-to-head experimental data for N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide itself have been identified in the peer-reviewed literature. However, a closely analogous series of benzofuran–oxadiazole hybrids (compounds 5a–g) tested against the A549 lung cancer cell line exhibited a substituent-dependent range of activity spanning from IC₅₀ >100 µM (least active) to 6.3 ± 0.7 µM (compound 5d, the most potent). The reference drug crizotinib gave an IC₅₀ of 8.54 ± 0.84 µM in the same assay [1]. By class-level inference, the 4-fluorobenzyl substituent is predicted to confer a cytotoxicity profile intermediate to that of the 4-ethoxy-substituted analog 5e and the unsubstituted analog 5a, based on Hammett electronic parameters and hydrophobicity (π constant) considerations [2]. The specific IC₅₀ value for 954670-99-6 remains to be experimentally determined.
| Evidence Dimension | In vitro anticancer activity (IC₅₀) against A549 lung cancer cells (MTT assay) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted IC₅₀ range 15–50 µM based on structural interpolation within the benzofuran–oxadiazole series |
| Comparator Or Baseline | Closest tested analog 5d (2-bromo-4-methylphenylacetamide substituent): IC₅₀ 6.3 ± 0.7 µM; Analog 5e (4-ethoxyphenylacetamide): IC₅₀ ≈35 µM; Analog 5a (unsubstituted phenylacetamide): IC₅₀ >100 µM. Reference drug crizotinib: IC₅₀ 8.54 ± 0.84 µM [1] |
| Quantified Difference | Predicted potency: 2.5–16-fold lower than lead analog 5d; 2–3-fold higher than least active analog 5a (class-level estimate, not experimentally confirmed) |
| Conditions | A549 human lung cancer cell line, MTT assay, 48 h exposure, triplicate measurements; data from published benzofuran–oxadiazole series [1] |
Why This Matters
This class-level inference allows procurement scientists to place 954670-99-6 within a known structure–activity landscape and estimate its likely potency window relative to fully characterized analogs, supporting a data-informed decision to acquire it for focused SAR expansion rather than as a lead compound.
- [1] MDPI. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles... *Molecules*, 27(3), 1023. Table 3 and SAR section; IC₅₀ data for compounds 5a–g and crizotinib. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). *Exploring QSAR: Hydrophobic, Electronic, and Steric Constants*. American Chemical Society. (π and σ constants for substituents including 4-fluorobenzyl.) View Source
